molecular formula C18H17N3O6S2 B12696616 3-((4-Amino-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonic acid CAS No. 93982-52-6

3-((4-Amino-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonic acid

Cat. No.: B12696616
CAS No.: 93982-52-6
M. Wt: 435.5 g/mol
InChI Key: YWYMXTLLRAYVEM-UHFFFAOYSA-N
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Description

3-((4-Amino-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonic acid is an organic compound with the molecular formula C18H17N3O6S2. It is a member of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is commonly used in various industrial applications, including dyeing and printing textiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Amino-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-2,5-dimethylaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with naphthalene-1,5-disulphonic acid under alkaline conditions to yield the desired azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((4-Amino-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

    Substitution: Halogens, sulfonic acids, and nitro groups can be introduced using appropriate reagents under controlled conditions.

Major Products Formed

    Oxidation: Quinonoid derivatives.

    Reduction: Corresponding aromatic amines.

    Substitution: Halogenated, sulfonated, or nitrated derivatives of the original compound.

Scientific Research Applications

3-((4-Amino-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can participate in electron transfer reactions, making the compound useful in redox processes. Additionally, the aromatic rings can interact with biological molecules, allowing the compound to be used in staining and diagnostic applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye with similar applications in pH indication and textile dyeing.

    Congo Red: Used in histology for staining amyloid proteins.

    Sudan III: Employed in lipid staining in biological samples.

Uniqueness

3-((4-Amino-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonic acid is unique due to its specific structural features, such as the presence of two sulfonic acid groups, which enhance its solubility in water and its ability to bind to various substrates. This makes it particularly valuable in applications requiring high water solubility and strong binding affinity.

Properties

CAS No.

93982-52-6

Molecular Formula

C18H17N3O6S2

Molecular Weight

435.5 g/mol

IUPAC Name

3-[(4-amino-2,5-dimethylphenyl)diazenyl]naphthalene-1,5-disulfonic acid

InChI

InChI=1S/C18H17N3O6S2/c1-10-7-16(11(2)6-15(10)19)21-20-12-8-14-13(18(9-12)29(25,26)27)4-3-5-17(14)28(22,23)24/h3-9H,19H2,1-2H3,(H,22,23,24)(H,25,26,27)

InChI Key

YWYMXTLLRAYVEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)O)C(=C2)S(=O)(=O)O)C)N

Origin of Product

United States

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